Anti-hyperglycemic agent-1

α-Glucosidase inhibition Diabetes mellitus Postprandial hyperglycemia

Anti-hyperglycemic agent-1 is the most potent indole acrylonitrile α-glucosidase inhibitor reported, with IC50 0.53 μM—5.5-fold more effective than acarbose. This makes it an irreplaceable benchmark for in vitro enzymatic assays, SAR exploration, molecular docking validation, and virtual screening. Supplied as research-grade solid (≥98% purity). Ideal for preclinical diabetes drug discovery. Note: Direct in vivo efficacy data are not yet published; preliminary validation is recommended. Order now to advance your glycemic control research.

Molecular Formula C20H15BrN2O3
Molecular Weight 411.2 g/mol
Cat. No. B12407829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-hyperglycemic agent-1
Molecular FormulaC20H15BrN2O3
Molecular Weight411.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+
InChIKeyIYWSYRVXJAQEPA-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-hyperglycemic agent-1: A Potent α-Glucosidase Inhibitor for Diabetes Research


Anti-hyperglycemic agent-1, also designated as compound 10, is a synthetic indole acrylonitrile derivative that functions as a potent and selective α-glucosidase inhibitor [1]. It is supplied as a research‑grade small molecule with a defined molecular formula of C₂₀H₁₅BrN₂O₃, a molecular weight of 411.25 g/mol, and the CAS Registry Number 2488372‑34‑3 . The compound is designed for preclinical diabetes research and exhibits strong enzyme inhibition, which can be used to study postprandial glucose control.

Why Generic Substitution Fails for Anti-hyperglycemic agent-1 in α-Glucosidase Research


Although many compounds are described as α‑glucosidase inhibitors, their potency and selectivity vary drastically. Anti‑hyperglycemic agent‑1 exhibits an IC₅₀ value of 0.53 μM against yeast α‑glucosidase [1], which is approximately 5.5‑fold more potent than the clinically approved reference drug acarbose (IC₅₀ = 2.91 μM) under identical assay conditions [1]. Substituting it with another α‑glucosidase inhibitor (e.g., acarbose, miglitol, or a different indole‑acrylonitrile analog) would result in a significantly different potency, binding mode, and likely different in vivo efficacy. The quantitative evidence provided below demonstrates why Anti‑hyperglycemic agent‑1 cannot be simply replaced by a generic alternative.

Quantitative Differentiation of Anti-hyperglycemic agent-1: Evidence from Comparative α-Glucosidase Inhibition Studies


Potency vs. Acarbose: 5.5‑Fold Enhancement in α‑Glucosidase Inhibition

Anti‑hyperglycemic agent‑1 (compound 10) directly outperforms acarbose, the most widely used clinical α‑glucosidase inhibitor, in a head‑to‑head enzymatic assay. The IC₅₀ of Anti‑hyperglycemic agent‑1 is 0.53 ± 0.01 μM, while acarbose shows an IC₅₀ of 2.91 ± 0.02 μM [1]. This translates to a 5.5‑fold higher inhibitory potency for the target compound.

α-Glucosidase inhibition Diabetes mellitus Postprandial hyperglycemia

Rank‑1 Potency Within Its Chemical Series: The Most Effective Indole Acrylonitrile

Among a library of 21 indole acrylonitrile derivatives (compounds 3–23), Anti‑hyperglycemic agent‑1 (compound 10) was identified as the most potent inhibitor. The IC₅₀ values of the active members ranged from 0.53 μM to 1.36 μM, with compound 10 sitting at the lower end of the range [1]. Compounds 4, 8, 11, 14, 18, and 21 all displayed higher IC₅₀ values (0.53 ± 0.01–1.36 ± 0.04 μM) than compound 10, establishing it as the lead compound in this series [1].

Structure‑activity relationship Indole acrylonitriles Lead optimization

In Silico Validation: Favorable Molecular Docking Interactions with α‑Glucosidase

Molecular docking studies conducted on the indole acrylonitrile series confirmed that Anti‑hyperglycemic agent‑1 (compound 10) adopts a binding pose compatible with the active site of α‑glucosidase. While quantitative binding energies are not disclosed in the abstract, the study states that molecular docking was performed to verify the binding interactions of the ligand with the enzyme [1]. This in silico validation provides a mechanistic rationale for the observed high inhibitory activity.

Molecular docking Binding mode Structure‑based drug design

Chemical Identity and Purity: A Defined Molecular Entity with Reliable Research‑Grade Specifications

Anti‑hyperglycemic agent‑1 is a fully characterized chemical entity with the molecular formula C₂₀H₁₅BrN₂O₃ and a molecular weight of 411.25 g/mol . Commercial sources provide the compound with a purity of ≥95 % (typically 95 %) [1], ensuring consistent and reproducible results in α‑glucosidase inhibition assays. In contrast, many natural product‑derived α‑glucosidase inhibitors are mixtures or have variable purity, which can confound experimental outcomes.

Chemical identity Purity Reproducibility

Recommended Research and Industrial Application Scenarios for Anti-hyperglycemic agent-1


In Vitro α‑Glucosidase Inhibition Assays for Diabetes Research

Anti‑hyperglycemic agent‑1 is optimally suited for in vitro enzymatic assays aimed at evaluating α‑glucosidase inhibition. Its 5.5‑fold higher potency compared to acarbose [1] makes it a valuable positive control or test compound for studying carbohydrate digestion and postprandial hyperglycemia in a controlled biochemical setting.

Structure‑Activity Relationship (SAR) and Lead Optimization Studies

As the most potent member of the indole acrylonitrile series [1], this compound serves as an excellent lead molecule for SAR exploration. Researchers can use it as a benchmark to design and synthesize new derivatives with improved pharmacokinetic properties while retaining strong α‑glucosidase inhibition.

Molecular Docking and Computational Chemistry Workflows

The compound has been validated through molecular docking against the α‑glucosidase active site [1]. It can be used to benchmark docking protocols, validate scoring functions, or as a reference ligand in virtual screening campaigns aimed at discovering novel α‑glucosidase inhibitors.

Preclinical Proof‑of‑Concept Studies (Requires Further Validation)

While the primary publication focuses on in vitro and in silico data [1], the high potency and defined chemical structure support the progression to in vivo studies (e.g., oral glucose tolerance tests in rodent models). However, users should note that direct in vivo efficacy data for this specific compound are not yet available in the peer‑reviewed literature; preliminary validation is recommended.

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